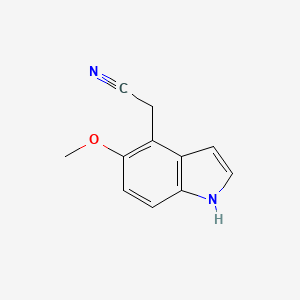

2-(5-Methoxy-1H-indol-4-YL)acetonitrile

Description

Overview of Indole (B1671886) Core Structures in Contemporary Organic Chemistry

The indole nucleus is a privileged scaffold in organic chemistry, consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring. This aromatic heterocyclic system is the core of numerous natural products, pharmaceuticals, and agrochemicals. Its prevalence stems from its ability to interact with a wide range of biological targets. The indole ring system is a key component in the essential amino acid tryptophan, the neurotransmitter serotonin, and the hormone melatonin.

Importance of Regioselective Functionalization at the Indole C4 Position

The functionalization of the indole core is a central theme in synthetic organic chemistry. While the C3 position is the most nucleophilic and therefore the most common site for electrophilic substitution, selective functionalization of the benzene ring portion (C4, C5, C6, and C7 positions) is a significant challenge. sigmaaldrich.comrsc.org Achieving regioselectivity at the C4 position is particularly difficult due to the competing reactivity of other positions. rsc.orgdntb.gov.ua The development of methods for C4 functionalization is an active area of research, as it allows for the synthesis of novel indole derivatives with unique biological activities. sigmaaldrich.comresearchgate.net Recent advances have utilized directing groups and transition-metal catalysis to achieve this challenging transformation. sigmaaldrich.comresearchgate.net

Influence of Methoxy (B1213986) Substitution on Indole Reactivity and Electronic Properties

The presence of a methoxy (-OCH3) group on the indole ring significantly influences its electronic properties and reactivity. As an electron-donating group, a methoxy substituent at the C5 position increases the electron density of the aromatic system, particularly the benzene portion. This activating effect can enhance the rate of electrophilic substitution reactions. However, it can also complicate regioselectivity by activating multiple positions on the ring. The precise effect of the C5-methoxy group on the reactivity of the C4 position would be a key factor in any potential synthesis of the target compound.

Contextualizing the Acetonitrile (B52724) Moiety as a Functional Handle in Indole Derivatives

The acetonitrile group (-CH2CN) is a versatile functional moiety in organic synthesis. The nitrile can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or converted into various other functional groups. This makes it a valuable "functional handle" for further molecular elaboration. An acetonitrile substituent at the C4 position of an indole would provide a synthetic entry point for the creation of a diverse library of C4-substituted indole derivatives, which could be screened for potential biological activity.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H10N2O |

|---|---|

Molecular Weight |

186.21 g/mol |

IUPAC Name |

2-(5-methoxy-1H-indol-4-yl)acetonitrile |

InChI |

InChI=1S/C11H10N2O/c1-14-11-3-2-10-8(5-7-13-10)9(11)4-6-12/h2-3,5,7,13H,4H2,1H3 |

InChI Key |

DQCCFJPRRVIQJM-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C2=C(C=C1)NC=C2)CC#N |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for 2 5 Methoxy 1h Indol 4 Yl Acetonitrile

Retrosynthetic Analysis and Key Disconnections for the 2-(5-Methoxy-1H-indol-4-YL)acetonitrile Scaffold

A retrosynthetic analysis of this compound reveals several potential synthetic pathways. The primary disconnection involves the bond between the indole (B1671886) C4 position and the acetonitrile (B52724) side chain. This leads to a 5-methoxyindole (B15748) intermediate and a two-carbon synthon, or a precursor where the C4 position is functionalized for further elaboration.

A second key disconnection breaks the C4-C3a bond of the indole ring, a strategy employed in methods that construct the benzene (B151609) ring onto a pre-existing pyrrole (B145914). This would involve a suitably substituted pyrrole derivative that can undergo annulation to form the desired indole.

A third approach involves disconnecting the N1-C2 and C3-C3a bonds, which is characteristic of classical indole syntheses like the Fischer or Bischler methods. This strategy would start from a substituted aniline (B41778) or phenylhydrazine (B124118) precursor, where the required substitution pattern is already in place. These primary disconnections form the basis for the detailed synthetic strategies discussed in the following sections.

Classical and Modern Approaches to 4-Substituted Indoles Applicable to the Target Compound

The Fischer indole synthesis is a robust and widely used method for constructing the indole nucleus from a phenylhydrazine and an aldehyde or ketone under acidic conditions. wikipedia.orgyoutube.com For the synthesis of this compound, this method would require a (4-methoxy-3-substituted-phenyl)hydrazine precursor. The cyclization of the corresponding hydrazone can, in principle, yield two regioisomeric indoles.

The regiochemical outcome of the Fischer synthesis is influenced by the nature of the substituents on the phenylhydrazine ring. nih.gov In the case of a precursor for the target molecule, the methoxy (B1213986) group at the para-position to the hydrazine (B178648) moiety and an ortho-substituent (which would become the C4-substituent) would direct the cyclization. However, steric hindrance from the ortho-substituent can disfavor the desired cyclization pathway. Furthermore, the synthesis of the required multi-substituted phenylhydrazine can be challenging. A potential precursor could be a hydrazine derived from 3-amino-4-methoxybenzonitrile, which would then be reacted with a suitable carbonyl compound to introduce the rest of the indole ring. The harsh acidic conditions of the classical Fischer synthesis can also be a limitation, potentially leading to side reactions or decomposition of sensitive functional groups. wikipedia.org Modern modifications of the Fischer indole synthesis, such as those using milder acid catalysts or palladium-catalyzed versions, might offer a more viable route. wikipedia.orgorganic-chemistry.org

| Parameter | Description | Relevance to Target Compound |

|---|---|---|

| Starting Materials | Substituted phenylhydrazine and a carbonyl compound (aldehyde or ketone). | Requires a specifically substituted (4-methoxy-3-substituted-phenyl)hydrazine. |

| Key Transformation | Acid-catalyzed intramolecular cyclization of a phenylhydrazone. youtube.com | The regioselectivity of the cyclization is crucial and can be influenced by the methoxy and the C4-precursor groups. |

| Potential Challenges | Synthesis of the required hydrazine precursor, potential for regioisomeric products, and harsh reaction conditions. nih.gov | Steric hindrance and electronic effects of the substituents can affect the yield and regioselectivity. |

The Bischler-Möhlau indole synthesis involves the reaction of an α-halo- or α-hydroxy-ketone with an excess of an aniline in the presence of an acid catalyst. chemeurope.comwikipedia.orgdrugfuture.comwikipedia.org This method typically yields 2-aryl or 2-alkyl indoles. wikipedia.org Applying this method to the synthesis of a 4-substituted indole like this compound is not straightforward. The substitution pattern of the target molecule, with a substituent at the C4 position, does not align well with the typical outcomes of the Bischler-Möhlau synthesis.

The mechanism involves the initial formation of an α-anilino ketone, which then undergoes an acid-catalyzed cyclization and dehydration. wikipedia.org For the desired product, one would need to start with a 3,4-disubstituted aniline, which could lead to a complex mixture of products due to competing cyclization pathways. The harsh reaction conditions, often requiring high temperatures and strong acids, are another significant drawback of this method, potentially leading to low yields and lack of regioselectivity. wikipedia.org While related acid-catalyzed cyclization methodologies exist, they are generally not well-suited for the regioselective synthesis of 4-substituted indoles with the specific pattern of the target compound.

In recent years, transition metal-catalyzed C-H activation has emerged as a powerful tool for the direct and regioselective functionalization of indoles. rsc.orgresearchgate.netrsc.org This approach avoids the need for pre-functionalized starting materials and often proceeds under milder conditions than classical methods. For the synthesis of 4-substituted indoles, directing groups are typically employed to guide the metal catalyst to the C4 position of the indole ring.

Rhodium and ruthenium-based catalysts have shown particular promise in this area. bohrium.comrsc.orgacs.orgnih.gov For instance, a directing group at the N1 or C3 position of the indole can facilitate the selective activation of the C4-H bond. A common strategy involves the installation of a removable directing group, such as a pivaloyl or acetyl group, at the C3 position. researchgate.netnih.govnih.gov This directing group coordinates to the metal center, bringing the catalyst into proximity with the C4-H bond and enabling its functionalization. Following the C-H activation step, the directing group can be removed to yield the desired 4-substituted indole. This strategy could be adapted to introduce a cyanomethyl group or a precursor at the C4 position of a 5-methoxyindole derivative.

| Catalyst System | Directing Group | Key Advantages | Potential Application to Target Compound |

|---|---|---|---|

| Rhodium(III) complexes rsc.orgnih.gov | Pivaloyl, Acetyl, Carbonyl researchgate.netrsc.org | High regioselectivity for the C4 position, mild reaction conditions. | Direct introduction of an alkyl or alkenyl group at C4 of 5-methoxy-3-pivaloyl-indole, followed by conversion to the acetonitrile. |

| Ruthenium(II) complexes acs.org | Aldehyde acs.org | Good functional group tolerance, can be performed in an open flask. | C4-alkenylation of 5-methoxy-3-formyl-indole, followed by further synthetic modifications. |

| Palladium(II) complexes nih.govnih.gov | N-P(O)tBu2, Pivaloyl nih.gov | Enables direct arylation and other C-C bond formations at C4. | Palladium-catalyzed coupling of a suitable partner at the C4 position of a directed 5-methoxyindole. |

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and offer a versatile approach to the construction of C-C bonds. rsc.orgunistra.frnih.govyoutube.com For the synthesis of this compound, a key strategy would involve the preparation of a 4-halo- or 4-triflyloxy-5-methoxyindole precursor, which could then undergo a palladium-catalyzed cyanation or a related coupling reaction. mit.edusigmaaldrich.comscispace.com

The synthesis of the 4-substituted precursor could be achieved through various methods, including electrophilic halogenation of a suitable indole derivative. Once the precursor is in hand, a palladium-catalyzed cyanation using a cyanide source such as zinc cyanide or potassium ferrocyanide can be employed to install the nitrile group. rsc.orgnih.gov Alternatively, a Sonogashira coupling with a protected form of cyanoacetylene, followed by reduction, could furnish the desired acetonitrile side chain. Another approach involves the use of a 4-hydroxy-5-methoxyindole, which can be converted to a triflate. This triflate can then participate in a variety of palladium-catalyzed coupling reactions. rsc.orgnih.gov

Direct nucleophilic alkylation at the C4 position of the indole ring is generally challenging due to the electron-rich nature of the indole nucleus, which favors electrophilic substitution, primarily at the C3 position. core.ac.uk However, specific strategies can be employed to achieve C4 functionalization through nucleophilic pathways. One such approach involves the use of 1-hydroxy or 1-methoxyindoles, where the N-O bond activates the indole ring towards nucleophilic attack. nii.ac.jpclockss.org

Introduction of the 5-Methoxy Group within Indole Ring Systems

The incorporation of a methoxy group at the C5 position of the indole ring is a common transformation that can be achieved through several established synthetic routes. These methods can be broadly categorized into those that start with a pre-functionalized benzene ring precursor and those that involve the modification of an existing indole core.

Classic indole syntheses are frequently employed, starting from appropriately substituted anilines or phenylhydrazines. The Fischer indole synthesis, for instance, is a robust method for creating the indole scaffold by heating a phenylhydrazone with an acid catalyst. nih.gov To obtain a 5-methoxyindole, one would start with 4-methoxyphenylhydrazine. However, the Fischer synthesis of methoxy-substituted indoles can sometimes lead to abnormal products or side reactions depending on the conditions and the position of the methoxy group. nih.gov

The Gassman indole synthesis is another method, although it has been reported to be ineffective for producing certain methoxy-substituted indoles, including 5-methoxyindole. luc.edu More contemporary methods often rely on the functionalization of halogenated precursors. For example, a one-step synthesis of 5-methoxyindole has been developed using 5-bromoindole (B119039) and sodium methoxide (B1231860) as raw materials. This reaction is catalyzed by a system comprising a nitrogen-containing heterocycle and a cuprous complex, achieving high conversion and selectivity. google.com

Another approach involves the reduction of a 5-methoxy-2-oxindole. This conversion can be accomplished by chlorination of the oxindole (B195798) followed by catalytic reduction of the resulting chloroindole to yield 5-methoxyindole. chemicalbook.com These methods provide reliable access to the 5-methoxyindole scaffold, which can then be further functionalized at the C4 position.

| Method | Precursor | Key Reagents | Outcome | Reference |

| Fischer Indole Synthesis | 4-Methoxyphenylhydrazone | Acid catalyst (e.g., HCl/EtOH, ZnCl₂) | 5-Methoxyindole (potential for side products) | nih.gov |

| Copper-Catalyzed Methoxylation | 5-Bromoindole | Sodium methoxide, Cu(I) complex, N-heterocycle | 5-Methoxyindole | google.com |

| Oxindole Reduction | 5-Methoxy-2-oxindole | Triphenylphosphine-CCl₄, Catalytic reduction | 5-Methoxyindole | chemicalbook.com |

Formation of the Acetonitrile Moiety at the Indole C4 Position

Functionalizing the C4 position of the indole ring is notoriously challenging due to its lower intrinsic reactivity compared to other positions like C3 and C2. nih.gov The development of methods for C4-cyanomethylation requires overcoming this hurdle through various synthetic strategies.

Directly attaching a cyanomethyl group to the C4 position is a desirable but difficult transformation. Most traditional electrophilic substitution reactions on the indole ring favor the C3 position. Consequently, modern approaches have turned to transition metal-catalyzed C–H activation to achieve regioselectivity at the less reactive C4 site. nih.gov

Strategies often involve the use of a directing group, typically installed at the N1 or C3 position, to guide a metal catalyst to the adjacent C4–H bond. For example, rhodium(III) catalysis has been successfully used for the C4-alkenylation of 3-formyl indoles and the C4-alkylation of indoles with nitroalkenes. nih.govfigshare.comresearchgate.net While not direct cyanomethylation, the alkylation with nitroalkenes provides a 4-(2-nitroalkyl)indole, which can be a precursor to the desired acetonitrile through functional group transformation (e.g., reduction of the nitro group to an amine, followed by diazotization and cyanation, or other multi-step sequences).

Another strategy involves rendering the benzene portion of the indole more susceptible to nucleophilic attack. This can be achieved by forming a π-complex with an electron-withdrawing transition metal fragment, such as –Cr(CO)₃. This complexation increases the acidity of the C–H bonds, allowing for regioselective lithiation at C4, which can then be quenched with an appropriate electrophile. nih.gov

Rearrangement reactions offer an indirect but effective pathway to functionalize the C4 position. The Sommelet-Hauser rearrangement, for instance, has been observed in indolic systems. In one study, attempts to perform a Swern-type oxidative cyclization on tryptophan and tryptamine (B22526) derivatives unexpectedly resulted in the introduction of a methylsulfanylmethyl group at the C4 position. semanticscholar.orgresearchgate.net This reaction proceeds through the formation of a sulfonium (B1226848) ylide at the C3 position, which then undergoes a chemicalbook.comresearchgate.net-sigmatropic rearrangement to functionalize the C4 position. While this specific reaction introduces a CH₂SMe group, it establishes a precedent for using rearrangement pathways to access the C4 position. Adapting this strategy for cyanomethylation would require the design of a suitable rearranging species.

Other rearrangement reactions have been developed to produce indole acetonitriles, although not always at the C4 position. For example, an acid-assisted reaction between indoles and nitroalkenes can form spiro[indole-3,5′-isoxazoles], which subsequently rearrange to yield 2-(1H-indol-2-yl)acetonitriles. nih.gov This demonstrates that rearrangement of a cyclic intermediate can be a viable method for generating the acetonitrile moiety on an indole ring.

| Rearrangement Type | Initial Reaction Site | Intermediate | Final Product Position | Reference |

| Sommelet-Hauser | C3 | Sulfonium ylide | C4 | semanticscholar.orgresearchgate.net |

| Isoxazole Rearrangement | C3 | Spiro[indole-3,5′-isoxazole] | C2 | nih.gov |

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry that allow for the construction of complex molecules in a single step from three or more starting materials, enhancing efficiency and atom economy. dergipark.org.tr Various MCRs have been designed for the de novo synthesis of the indole core. rsc.org

An MCR strategy for synthesizing this compound would ideally assemble the indole ring while simultaneously installing the required methoxy and acetonitrile functionalities at the correct positions. For instance, a reaction could be envisioned involving a substituted aniline, an aldehyde, an isocyanide (a common component in MCRs like the Ugi reaction), and a cyanide source. nih.gov While specific MCRs leading directly to 4-acetonitrile-substituted indoles are not widely reported, the versatility of MCRs allows for the potential design of such a process. The key would be to select starting materials that contain the necessary fragments and direct the cyclization and substitution pattern toward the desired product. For example, a palladium-catalyzed tandem addition/cyclization of 2-(2-aminoaryl)acetonitriles with arylboronic acids provides a route to various indole skeletons, showcasing a strategy where the acetonitrile group is present on one of the precursors before the indole ring is formed. organic-chemistry.org

Investigation of Alternative Synthetic Pathways for this compound

Beyond the specific strategies outlined above, alternative pathways can be devised through multi-step sequences involving functional group interconversions. A plausible route could commence with a 5-methoxyindole-4-carboxaldehyde. The conversion of an aldehyde group to an acetonitrile group is a well-established transformation in organic synthesis.

A direct, one-step method has been reported for the conversion of indole-3-carboxaldehydes into indole-3-acetonitriles using sodium borohydride (B1222165) and sodium cyanide. mdma.ch This method was successfully applied to the synthesis of 4-methoxyindole-3-acetonitrile. mdma.ch Applying this logic to the C4 position, if 5-methoxyindole-4-carboxaldehyde were available, it could potentially be converted to the target compound. The synthesis of the starting aldehyde could be achieved through directed ortho-metalation or Vilsmeier-Haack type formylation of a suitably N-protected 5-methoxyindole.

Another alternative involves the reductive cyclization of a precursor like 2-(2-nitro-5-methoxyphenyl)acetonitrile. Cobalt-rhodium heterobimetallic nanoparticles have been shown to catalyze the reductive cyclization of 2-(2-nitroaryl)acetonitriles to form the corresponding indoles under mild conditions. organic-chemistry.org This approach builds the pyrrole ring onto a pre-functionalized benzene ring that already contains the methoxy and a precursor to the acetonitrile side chain.

The table below outlines a comparison of potential alternative pathways.

| Pathway | Key Intermediate | Key Transformation | Advantages |

| Aldehyde Conversion | 5-Methoxyindole-4-carboxaldehyde | Reduction of aldehyde to alcohol, then conversion to nitrile (e.g., via tosylate/halide) OR direct conversion. | Utilizes established functional group interconversions. mdma.ch |

| Reductive Cyclization | 2-(2-Nitro-5-methoxyphenyl)acetonitrile derivative | Catalytic reduction of nitro group and intramolecular cyclization. | Installs key functionalities on the precursor before ring formation. organic-chemistry.org |

| C-H Alkylation/Functionalization | N-protected 5-methoxyindole | Rh(III)-catalyzed C4-alkylation with a nitroalkene, followed by conversion of the nitro group. | High regioselectivity at the C4 position. figshare.comresearchgate.net |

Chemical Reactivity and Transformations of 2 5 Methoxy 1h Indol 4 Yl Acetonitrile

Reactivity Profiles of the Indole (B1671886) Nitrogen (N1)

The nitrogen atom (N1) of the indole ring in 2-(5-methoxy-1H-indol-4-yl)acetonitrile possesses a lone pair of electrons that contributes to the aromaticity of the heterocyclic system. bhu.ac.in Despite this delocalization, the N-H bond is slightly acidic and can be deprotonated by a suitable base to form a nucleophilic indolide anion. researchgate.net This reactivity allows for selective functionalization at the N1 position, primarily through alkylation and acylation reactions.

N-Alkylation and N-Acylation:

The deprotonated indole nitrogen readily participates in nucleophilic substitution reactions with various electrophiles. N-alkylation can be achieved using alkyl halides in the presence of a strong base, such as sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (B95107) (THF). beilstein-journals.org The choice of base and solvent system is critical to ensure regioselectivity for N1 over potential C3 alkylation.

N-acylation presents a greater challenge due to the high nucleophilicity of the C3 position of the indole ring, which often leads to competitive C3-acylation. beilstein-journals.org However, chemoselective N-acylation can be accomplished under specific conditions. A mild and efficient method involves the use of thioesters as stable acylating agents in the presence of a base like cesium carbonate (Cs₂CO₃). beilstein-journals.orgresearchgate.net The proposed mechanism involves the initial deprotonation of the indole N-H to form an indolide anion, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the thioester to yield the N-acylindole product. beilstein-journals.org

| Reaction Type | Reagents and Conditions | Product Type |

| N-Alkylation | Alkyl halide (e.g., R-Br), Sodium Hydride (NaH), Tetrahydrofuran (THF) | N-Alkyl Indole |

| N-Acylation | Thioester (e.g., R-CO-SMe), Cesium Carbonate (Cs₂CO₃) | N-Acyl Indole |

Transformations Involving the Acetonitrile (B52724) Group at C4

The acetonitrile moiety (-CH₂CN) at the C4 position is a key site for diverse chemical transformations. Its reactivity stems from both the electrophilic nature of the nitrile carbon and the acidity of the α-methylene protons.

The carbon-nitrogen triple bond of the nitrile group is polarized, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles. libretexts.orgchemistrysteps.com This characteristic allows for several important transformations.

Hydrolysis: The nitrile group can be completely hydrolyzed to a carboxylic acid under either acidic or basic conditions, proceeding through an amide intermediate. chemistrysteps.comebsco.com Acid-catalyzed hydrolysis involves the initial protonation of the nitrile nitrogen, which activates the carbon for attack by water. chemistrysteps.com In base-catalyzed hydrolysis, a hydroxide (B78521) ion directly attacks the electrophilic nitrile carbon. libretexts.org

Addition of Organometallic Reagents: Grignard reagents (R-MgX) and organolithium reagents (R-Li) can add to the nitrile carbon. The resulting imine intermediate is subsequently hydrolyzed during aqueous workup to yield a ketone. chemistrysteps.comlibretexts.org This provides a powerful method for forming a new carbon-carbon bond and introducing a carbonyl group.

The nitrile group is readily reduced to other functional groups, most commonly primary amines or aldehydes.

Reduction to Primary Amines: Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), are effective for the complete reduction of the nitrile to a primary amine (R-CH₂NH₂). libretexts.orglibretexts.org The mechanism involves two sequential additions of a hydride ion to the nitrile carbon. libretexts.org Other reagents, like diisopropylaminoborane (B2863991) catalyzed by lithium borohydride (B1222165), also achieve this transformation efficiently. organic-chemistry.orgnih.gov

Partial Reduction to Aldehydes: Under more controlled conditions, nitriles can be partially reduced to an aldehyde. This is typically accomplished using a less reactive hydride reagent like diisobutylaluminium hydride (DIBAL-H) at low temperatures (e.g., -78 °C). The reaction stops at the imine stage, which is then hydrolyzed to the corresponding aldehyde upon acidic workup. libretexts.orgyoutube.com

Oxidation of the acetonitrile side chain is less common, as the electron-rich indole nucleus is itself susceptible to oxidation, which can lead to complex product mixtures and polymerization.

| Transformation | Reagents and Conditions | Product Functional Group |

| Hydrolysis | H₃O⁺ or OH⁻, heat | Carboxylic Acid |

| Addition of Grignard | 1. R-MgX; 2. H₃O⁺ | Ketone |

| Reduction (Full) | Lithium Aluminum Hydride (LiAlH₄) | Primary Amine |

| Reduction (Partial) | Diisobutylaluminium hydride (DIBAL-H), -78°C; then H₃O⁺ | Aldehyde |

Electrophilic and Nucleophilic Substitution Patterns on the Indole Ring System

The indole nucleus is a π-excessive aromatic system, making it highly reactive towards electrophilic substitution. bhu.ac.in The substitution pattern is governed by the inherent reactivity of the indole core and the directing effects of the existing substituents.

The most nucleophilic position on an unsubstituted indole ring is C3, as attack at this position leads to the most stable carbocation intermediate. bhu.ac.in In this compound, the C4 position is blocked. The C5-methoxy group is a strongly activating, ortho-para directing group, enhancing the electron density at C4 (blocked) and C6. The indole nitrogen also strongly activates the pyrrole (B145914) ring, particularly at C3 and C2. Therefore, the most probable sites for electrophilic attack are C3, followed by C2 and C6.

Common electrophilic aromatic substitution reactions applicable to the indole ring include:

Halogenation: Using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). quimicaorganica.org

Nitration: Requires mild, non-acidic conditions (e.g., benzoyl nitrate) to avoid polymerization and protonation of the indole ring, which would deactivate it. bhu.ac.in

Vilsmeier-Haack Formylation: Introduction of a formyl group (-CHO), typically at C3, using phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). quimicaorganica.org

Mannich Reaction: Aminoalkylation, usually at C3, using formaldehyde (B43269) and a secondary amine. quimicaorganica.org

Nucleophilic aromatic substitution on the electron-rich indole ring is generally disfavored unless the ring is substituted with potent electron-withdrawing groups. nii.ac.jp

| Reaction | Reagent(s) | Typical Position of Substitution |

| Halogenation | N-Bromosuccinimide (NBS) or N-Chlorosuccinimide (NCS) | C3, C2, or C6 |

| Nitration | Benzoyl nitrate | C3 or C6 |

| Formylation | POCl₃, DMF | C3 |

| Mannich Reaction | CH₂O, R₂NH | C3 |

Cycloaddition Reactions Involving the Indole Core

The indole nucleus can participate in cycloaddition reactions, although this often requires overcoming the aromatic stabilization energy of the system. The C2-C3 double bond of the pyrrole ring is the most common reactive site, acting either as a dienophile or as part of a diene system. nih.gov

[4+2] Cycloaddition (Diels-Alder Reaction): Indole derivatives can function as the 4π component (diene) in Diels-Alder reactions, leading to dearomatization of the indole core. rsc.orgresearchgate.net For instance, derivatives such as 2-vinylindoles are known to react with dienophiles to form complex polycyclic structures. acs.org The reaction involves the vinyl group and the C2-C3 bond of the indole acting as the diene.

[4+3] Cycloaddition: This type of reaction can be used to construct seven-membered rings fused to the indole core. For example, 2-vinylindoles can react as the 4-carbon component with in-situ generated oxyallyl cations (3-carbon components) to yield cyclohepta[b]indole scaffolds. acs.org

For this compound itself, participation in such reactions would likely require prior modification to introduce a diene or dienophile moiety, or harsh conditions to disrupt the aromaticity of the core.

Derivatization Strategies for Structural Modification of this compound

The diverse reactivity of this compound allows for extensive structural modification through various derivatization strategies. These strategies leverage the reactions discussed in the previous sections to synthesize a wide range of analogs.

Key derivatization pathways include:

N1-Position Modification: Alkylation or acylation at the indole nitrogen introduces substituents that can modulate the compound's electronic properties and steric profile. beilstein-journals.orgbeilstein-journals.org

Side Chain Elaboration: The acetonitrile group serves as a versatile handle for introducing new functional groups. It can be converted into a primary amine, an aldehyde, a ketone, or a carboxylic acid, each of which can be used for further synthetic elaborations such as amide bond formation or reductive amination. chemistrysteps.comlibretexts.org

Ring Functionalization: Electrophilic substitution reactions can be employed to introduce substituents like halogens, nitro groups, or formyl groups onto the indole ring, primarily at the C3, C2, or C6 positions. quimicaorganica.org Halogenated derivatives are particularly valuable as they can subsequently participate in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) to form new carbon-carbon or carbon-heteroatom bonds, greatly expanding the accessible chemical space. nih.gov

These strategies, applied individually or in combination, provide a robust platform for the synthesis of a diverse library of compounds based on the this compound scaffold.

Advanced Spectroscopic Characterization of 2 5 Methoxy 1h Indol 4 Yl Acetonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By probing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial relationships of atoms.

The ¹H NMR spectrum of 2-(5-Methoxy-1H-indol-4-YL)acetonitrile is expected to exhibit distinct signals corresponding to each unique proton in the molecule. The chemical shift (δ), multiplicity (splitting pattern), and integration (number of protons) of each signal are key to assigning the structure.

The indole (B1671886) N-H proton is anticipated to appear as a broad singlet in the downfield region, typically between δ 8.0 and 8.5 ppm, due to its acidic nature and potential for hydrogen bonding. The protons on the benzene (B151609) portion of the indole ring are expected to show characteristic aromatic signals. The proton at the C2 position of the indole ring will likely appear as a triplet. The protons at C6 and C7 would appear as doublets, with their specific chemical shifts influenced by the electron-donating methoxy (B1213986) group at C5.

The methoxy group (-OCH₃) protons are expected to produce a sharp singlet around δ 3.8-4.0 ppm. The methylene (B1212753) protons (-CH₂CN) adjacent to the indole ring would likely appear as a singlet further upfield, typically in the range of δ 3.5-4.0 ppm. The integration of these signals would correspond to 1H (NH), 1H (C2-H), 1H (C6-H), 1H (C7-H), 3H (OCH₃), and 2H (CH₂), respectively.

Expected ¹H NMR Data for this compound

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Integration |

| N-H | 8.0 - 8.5 | Broad Singlet | 1H |

| C2-H | 7.0 - 7.5 | Triplet | 1H |

| C6-H | 6.8 - 7.2 | Doublet | 1H |

| C7-H | 6.5 - 7.0 | Doublet | 1H |

| -OCH₃ | 3.8 - 4.0 | Singlet | 3H |

| -CH₂CN | 3.5 - 4.0 | Singlet | 2H |

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom will give rise to a distinct signal. For this compound, a total of 11 signals are expected, corresponding to the 11 carbon atoms in the structure.

The carbon of the nitrile group (-C≡N) is expected to appear in the range of δ 115-125 ppm. The quaternary carbons of the indole ring (C3a, C4, C5, and C7a) will have characteristic chemical shifts, with C5 being significantly affected by the attached methoxy group, likely appearing around δ 150-155 ppm. The remaining aromatic carbons (C2, C3, C6, and C7) will resonate in the typical aromatic region of δ 100-140 ppm. The methylene carbon (-CH₂CN) is expected to be found in the upfield region, around δ 15-25 ppm, while the methoxy carbon (-OCH₃) will likely appear at approximately δ 55-60 ppm.

Expected ¹³C NMR Data for this compound

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| -C≡N | 115 - 125 |

| C2 | 120 - 130 |

| C3 | 100 - 110 |

| C3a | 125 - 135 |

| C4 | 110 - 120 |

| C5 | 150 - 155 |

| C6 | 100 - 115 |

| C7 | 115 - 125 |

| C7a | 130 - 140 |

| -CH₂CN | 15 - 25 |

| -OCH₃ | 55 - 60 |

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between coupled protons. For instance, it would show cross-peaks between the aromatic protons on the indole ring that are adjacent to each other, helping to confirm their relative positions.

HMQC (Heteronuclear Multiple Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. This would allow for the definitive assignment of each protonated carbon in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons and for piecing together the molecular fragments. For example, correlations between the methylene protons and the C3, C4, and C3a carbons of the indole ring would confirm the position of the acetonitrile (B52724) group.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, provides information about the functional groups present in a molecule by measuring the vibrations of the chemical bonds.

The FT-IR spectrum of this compound would display characteristic absorption bands for its functional groups. A sharp, medium intensity band around 2250 cm⁻¹ is expected for the nitrile (C≡N) stretching vibration. The N-H stretching of the indole ring should appear as a broad band in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic ring and the methylene group will be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The C=C stretching vibrations of the aromatic indole ring are expected in the 1450-1600 cm⁻¹ region. The C-O stretching of the methoxy group will likely produce a strong band around 1030-1250 cm⁻¹.

Expected FT-IR Data for this compound

| Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |

| N-H Stretch | 3300 - 3500 | Medium, Broad |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 2960 | Medium |

| C≡N Stretch | ~2250 | Medium, Sharp |

| C=C Aromatic Stretch | 1450 - 1600 | Medium to Strong |

| C-O Stretch | 1030 - 1250 | Strong |

FT-Raman spectroscopy is a complementary technique to FT-IR. While FT-IR is sensitive to polar functional groups, Raman spectroscopy is more sensitive to non-polar bonds and symmetric vibrations. The C≡N stretching vibration is also expected to be a strong and sharp band in the Raman spectrum, often more intense than in the IR spectrum. The aromatic C=C stretching vibrations will also give rise to strong bands in the Raman spectrum. The symmetric stretching of the benzene ring is typically a very strong band in Raman spectra. The C-H stretching vibrations will also be present.

Expected FT-Raman Data for this compound

| Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3000 - 3100 | Strong |

| Aliphatic C-H Stretch | 2850 - 2960 | Medium |

| C≡N Stretch | ~2250 | Strong, Sharp |

| C=C Aromatic Stretch | 1450 - 1600 | Strong |

| Ring Breathing Mode | ~1000 | Strong |

Mass Spectrometry (MS)

Mass spectrometry is an indispensable analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides crucial information about the molecular weight and elemental composition of a compound, making it a primary tool for identity confirmation.

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular formula of a compound. By measuring the mass-to-charge ratio to a very high degree of accuracy (typically within 0.001 Da), HRMS can distinguish between compounds that have the same nominal mass but different elemental compositions. This capability is vital for confirming the identity of newly synthesized molecules like this compound.

For this compound, with the molecular formula C₁₁H₁₀N₂O, the theoretical exact mass can be calculated. HRMS analysis would be expected to yield an experimental mass that closely matches this theoretical value, providing strong evidence for the compound's elemental composition. The high mass accuracy facilitates the unambiguous confirmation of the molecular formula, a critical step in structural verification.

Table 1: Theoretical Mass Data for this compound

| Molecular Formula | Species | Theoretical Exact Mass (Da) |

| C₁₁H₁₀N₂O | [M+H]⁺ | 187.0866 |

| C₁₁H₁₀N₂O | [M+Na]⁺ | 209.0685 |

| C₁₁H₁₀N₂O | [M-H]⁻ | 185.0720 |

Note: Data is theoretical and serves as a reference for expected HRMS results.

Hyphenated chromatographic-mass spectrometric techniques, such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), are fundamental for both purity assessment and identity confirmation. These methods separate the components of a mixture before they are introduced into the mass spectrometer for detection.

LC-MS: This technique is particularly well-suited for the analysis of non-volatile and thermally labile compounds, which includes many indole derivatives. An LC-MS method would separate this compound from any starting materials, byproducts, or degradation products. The mass spectrometer then provides the molecular weight of the eluting compound, confirming its identity. The peak area in the chromatogram is proportional to the compound's concentration, allowing for quantitative purity assessment.

GC-MS: GC-MS is used for volatile and thermally stable compounds. While some indole derivatives may require derivatization to increase their volatility for GC-MS analysis, it remains a powerful tool for separating and identifying impurities. The electron ionization (EI) source common in GC-MS provides reproducible fragmentation patterns that serve as a "molecular fingerprint," which can be compared against spectral libraries for identity confirmation.

The choice between LC-MS and GC-MS depends on the specific physicochemical properties of this compound, such as its volatility and thermal stability.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. This absorption corresponds to the excitation of electrons from lower-energy (ground state) orbitals to higher-energy (excited state) orbitals. The absorption pattern is characteristic of the molecule's electronic structure, particularly the system of conjugated π-bonds.

For this compound, the indole ring system, which is an aromatic chromophore, is expected to give rise to distinct absorption bands in the UV region. The key electronic transitions for this molecule would be π → π* transitions associated with the conjugated system of the indole nucleus. The presence of the methoxy (-OCH₃) and acetonitrile (-CH₂CN) substituents will influence the precise wavelength of maximum absorbance (λmax). The methoxy group, being an electron-donating group, typically causes a bathochromic (red) shift to a longer wavelength. The resulting spectrum provides a characteristic fingerprint that can be used for identification and quantification.

Table 2: Typical Electronic Transitions in Aromatic and Unsaturated Compounds

| Transition | Description | Typical Wavelength Range |

| π → π | Excitation of an electron from a π bonding orbital to a π antibonding orbital. | 200 - 400 nm |

| n → π | Excitation of an electron from a non-bonding orbital (e.g., on N or O) to a π antibonding orbital. | > 280 nm |

Note: The specific λmax for this compound would need to be determined experimentally.

X-ray Diffraction Studies for Crystalline State Structural Elucidation

For this compound, obtaining a suitable single crystal would allow for its complete structural elucidation via XRD. The analysis would confirm the position of the methoxy and acetonitrile groups on the indole ring, resolving any ambiguity about the isomer. Furthermore, the data reveals how molecules pack together in the crystal lattice, providing insights into intermolecular interactions such as hydrogen bonding.

While specific crystallographic data for the this compound isomer is not available in the provided search results, analysis of related isomers like (5-Methoxy-1H-indol-3-yl)acetonitrile demonstrates the type of data obtained. For this related compound, studies showed it crystallizes in a monoclinic system and revealed how N-H···O hydrogen bonds link the molecules into chains. Similar detailed structural information would be expected from an XRD analysis of this compound.

Table 3: Example Crystal Data for a Related Isomer, (5-Methoxy-1H-indol-3-yl)acetonitrile

| Parameter | Value | Reference |

| Chemical Formula | C₁₁H₁₀N₂O | |

| Molecular Weight | 186.21 | |

| Crystal System | Monoclinic | |

| Space Group | P2₁/n | |

| a (Å) | 8.9242 (18) | |

| b (Å) | 11.461 (2) | |

| c (Å) | 9.889 (2) | |

| β (°) | 110.77 (3) | |

| Volume (ų) | 945.7 (3) |

Note: This data is for the related isomer (5-Methoxy-1H-indol-3-yl)acetonitrile and is presented for illustrative purposes to show typical parameters obtained from X-ray diffraction studies.

Chromatographic and Separation Techniques for 2 5 Methoxy 1h Indol 4 Yl Acetonitrile

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

HPLC is a cornerstone technique for the analysis of indole (B1671886) derivatives due to its high resolution and sensitivity. Method development for 2-(5-Methoxy-1H-indol-4-YL)acetonitrile would focus on achieving robust separation from starting materials, byproducts, and potential degradants. While specific validated methods for this exact compound are not extensively published, established methods for structurally similar compounds, such as Vilazodone and its precursors, provide a strong foundation for method development. semanticscholar.orgorientjchem.orgresearchgate.net

Reverse-phase HPLC is the most common mode of separation for indole compounds, which possess moderate polarity. The selection of the stationary phase is critical for achieving optimal separation.

Stationary Phase: C18 (octadecylsilane) columns are the most frequently utilized stationary phases for the analysis of indole derivatives due to their hydrophobicity, which provides excellent retention and resolution. semanticscholar.orgorientjchem.org Columns with dimensions such as 150 mm x 4.6 mm and a particle size of 5 µm are common choices. orientjchem.org For compounds that may exhibit interactions with residual silanols on the silica (B1680970) support, end-capped C18 columns are preferred to minimize peak tailing.

The mobile phase composition dictates the retention and elution of the analyte. For this compound, mixtures of an organic modifier and an aqueous phase are employed.

Organic Modifiers: Acetonitrile (B52724) and methanol (B129727) are the most common organic solvents used. Acetonitrile is often favored for its lower viscosity and UV transparency. bezmialemscience.org

Aqueous Phase: The aqueous phase often contains buffers to control the pH and improve peak shape, especially for compounds with ionizable groups. Common buffers include potassium dihydrogen phosphate (B84403) (KH2PO4) or ammonium (B1175870) acetate (B1210297). semanticscholar.orggoogle.com The pH of the mobile phase can significantly influence the retention of indole compounds.

Composition and Flow Rate: A typical starting point for mobile phase composition would be a mixture of acetonitrile and water (or buffer) in ratios ranging from 50:50 to 70:30 (v/v). researchgate.netbezmialemscience.org The flow rate is generally maintained around 1.0 mL/min for standard analytical columns. researchgate.net

UV detection is well-suited for indole-containing molecules due to the chromophoric nature of the indole ring system.

Wavelength Optimization: The selection of the detection wavelength is crucial for sensitivity and selectivity. An optimal wavelength is typically chosen at the absorbance maximum (λmax) of the analyte. For related indole structures, detection wavelengths are often set between 235 nm and 270 nm. semanticscholar.orggoogle.com A wavelength of 240 nm has been successfully used for the analysis of Vilazodone Hydrochloride. researchgate.net

Diode Array Detection (DAD): A DAD detector is highly advantageous as it acquires spectra across a range of wavelengths simultaneously. This allows for the determination of the optimal detection wavelength, peak purity assessment by comparing spectra across a single peak, and the identification of co-eluting impurities.

Depending on the complexity of the sample matrix, either isocratic or gradient elution may be employed.

Isocratic Elution: In this mode, the mobile phase composition remains constant throughout the analysis. This approach is simpler and often sufficient for purity assessments where impurities have significantly different retention times from the main component. researchgate.net

Gradient Elution: For samples containing a complex mixture of impurities with a wide range of polarities, a gradient elution strategy is more effective. This involves changing the proportion of the organic solvent in the mobile phase over time. A typical gradient might start with a lower concentration of acetonitrile and gradually increase, allowing for the elution of more strongly retained components.

| Parameter | Typical Conditions |

| Stationary Phase | C18 (Octadecylsilane), 150 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | Acetonitrile and Water/Buffer (e.g., 0.05 M KH2PO4) in a 55:45 v/v ratio |

| Flow Rate | 0.7 - 1.0 mL/min |

| Detection Wavelength | 235 - 270 nm (optimized around λmax) |

| Elution Mode | Isocratic for simple purity checks; Gradient for complex impurity profiling |

Ultra-High Performance Liquid Chromatography (UHPLC) for Rapid Analysis

UHPLC is a more recent advancement in liquid chromatography that utilizes columns with smaller particle sizes (typically sub-2 µm) and instrumentation capable of handling higher pressures. This results in significantly faster analysis times and improved resolution compared to traditional HPLC.

Advantages: For the analysis of this compound, UHPLC offers the benefit of high-throughput screening, which is particularly useful in process development and quality control environments. The increased efficiency can lead to better separation of closely related impurities. bezmialemscience.org

Method Transfer: Methods developed for HPLC can often be transferred to UHPLC systems, with appropriate adjustments to flow rate and gradient times to account for the smaller column dimensions. The use of smaller particle columns, such as those with 2.7 µm particles, can provide a significant increase in separation efficiency. google.com

| Parameter | Typical Conditions |

| Stationary Phase | C18, sub-2 µm or 2.7 µm particle size |

| Mobile Phase | Acetonitrile-Water mixtures, often with acidic modifiers like formic acid |

| Flow Rate | Adjusted for smaller column dimensions (e.g., 0.5 - 1.0 mL/min) |

| Analysis Time | Significantly reduced compared to HPLC, often under 5 minutes |

Thin-Layer Chromatography (TLC) in Reaction Monitoring and Purification

TLC is an indispensable tool for the rapid, qualitative monitoring of chemical reactions and for guiding purification processes.

Preparative Chromatography for Scalable Compound Isolation

The isolation of this compound from crude reaction mixtures on a large scale necessitates the use of preparative chromatography. This technique is essential for obtaining the compound in high purity, which is a critical requirement for its use in further research and development. The choice of chromatographic method, including the stationary and mobile phases, is dictated by the physicochemical properties of the target molecule and the impurities present. For an indole derivative like this compound, which possesses moderate polarity, both normal-phase and reversed-phase chromatography can be effectively employed.

Preparative High-Performance Liquid Chromatography (Prep-HPLC) is a powerful tool for achieving high-resolution separations and is readily scalable. The selection between normal-phase and reversed-phase modes depends on the specific impurity profile of the crude material. In many synthetic routes leading to indole derivatives, the impurities may range from non-polar starting materials to more polar by-products, making versatile purification strategies necessary.

In a typical reversed-phase preparative HPLC approach, a C18-functionalized silica gel is the stationary phase of choice due to its broad applicability and stability. The mobile phase often consists of a mixture of water and an organic solvent such as acetonitrile or methanol. The elution strength is modulated by adjusting the gradient of the organic solvent. To improve peak shape and resolution, especially for compounds with basic nitrogen atoms like indoles, a small amount of an acid modifier, such as acetic acid or formic acid, is often added to the mobile phase.

Alternatively, normal-phase flash chromatography is a cost-effective and high-throughput option for scalable purification. This technique typically utilizes silica gel as the stationary phase. The mobile phase is a non-polar organic solvent system, with a more polar solvent added to modulate the retention of the compound. A common mobile phase for indole derivatives is a gradient of ethyl acetate in hexanes. This method is particularly effective for separating the target compound from less polar impurities. The progress of the separation is monitored by thin-layer chromatography (TLC) to identify the fractions containing the purified product.

The successful scalable isolation of this compound via preparative chromatography hinges on careful method development. This involves optimizing parameters such as the mobile phase composition, flow rate, and column loading to maximize throughput while achieving the desired purity. The following tables provide representative parameters for both reversed-phase and normal-phase preparative chromatography methods that could be applied for the purification of this compound.

Table 1: Representative Parameters for Preparative Reversed-Phase HPLC

| Parameter | Value |

| Stationary Phase | C18 Silica Gel (10 µm) |

| Column Dimensions | 50 mm x 250 mm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 20-80% B over 30 minutes |

| Flow Rate | 80 mL/min |

| Detection | UV at 280 nm |

| Sample Loading | 500 mg - 1 g of crude material |

| Typical Purity | >98% |

Table 2: Representative Parameters for Preparative Normal-Phase Flash Chromatography

| Parameter | Value |

| Stationary Phase | Silica Gel (40-63 µm) |

| Column Dimensions | 80 mm x 200 mm |

| Mobile Phase | Gradient of Ethyl Acetate in Hexanes |

| Gradient | 10-60% Ethyl Acetate |

| Flow Rate | 150 mL/min |

| Detection | UV at 254 nm |

| Sample Loading | 5 - 10 g of crude material |

| Typical Purity | >95% |

Computational Chemistry and Molecular Modeling Studies of 2 5 Methoxy 1h Indol 4 Yl Acetonitrile and Its Analogues

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for the study of electronic structures of molecules. DFT methods are widely used to predict molecular geometries, vibrational frequencies, and various other molecular properties with a good degree of reliability.

Selection of Appropriate Functionals and Basis Sets (e.g., B3LYP, 6-311G++(d,p))

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. The B3LYP hybrid functional, which incorporates a mixture of Hartree-Fock exchange with DFT exchange and correlation, is a popular and versatile choice known for providing good results for a wide range of molecular systems, including organic molecules and indole (B1671886) derivatives.

For the basis set, which is a set of mathematical functions used to construct the molecular orbitals, larger and more flexible basis sets generally lead to more accurate results. The 6-311G++(d,p) basis set is a Pople-style basis set that is well-suited for such calculations. It is a triple-zeta basis set, meaning it uses three sets of functions to describe each valence atomic orbital. The "++" indicates the inclusion of diffuse functions on both heavy atoms and hydrogen atoms, which are important for describing anions and systems with lone pairs of electrons. The "(d,p)" notation signifies the addition of polarization functions on heavy atoms (d-functions) and hydrogen atoms (p-functions), which allow for more flexibility in describing the shape of the electron density, particularly in bonding regions. The combination of the B3LYP functional with the 6-311G++(d,p) basis set is a robust level of theory for obtaining reliable geometries and electronic properties of indole derivatives. aip.org In some studies, other functionals and basis sets, such as ωB97X-D with 6-31++G(d,p) and aug-cc-pVTZ, have also been employed to investigate related indole compounds. nih.gov

Optimization of Ground State Molecular Conformations

A crucial step in computational analysis is the optimization of the molecule's geometry to find its most stable, lowest-energy conformation. This process involves systematically adjusting the bond lengths, bond angles, and dihedral angles of the molecule until a minimum on the potential energy surface is located. For a related compound, 5-methoxyindole-3-carboxaldehyde (MICA), a potential energy surface scan was performed to identify its most stable molecular structure, which was then optimized using the DFT/B3LYP method with the 6-311G++(d,p) basis set. aip.org This process ensures that the subsequent calculations of electronic properties are performed on a realistic and energetically favorable molecular structure. The optimized geometry provides key information about the molecule's three-dimensional shape and the spatial arrangement of its atoms.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for understanding and predicting the reactivity of molecules. youtube.comyoutube.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital that is empty and can act as an electron acceptor. The energy and distribution of these orbitals provide valuable insights into the electronic behavior of a molecule.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies and Distributions

The energies of the HOMO and LUMO, and the energy gap between them (the HOMO-LUMO gap), are critical parameters. A low HOMO-LUMO gap is generally associated with high chemical reactivity, low kinetic stability, and high polarizability, indicating that the molecule can be easily excited. nih.gov The distribution of the HOMO and LUMO across the molecule reveals the regions that are most likely to be involved in electron donation and acceptance, respectively.

For the analogous compound 5-methoxyindole-3-carboxaldehyde (MICA), FMO analysis was performed, and the related molecular properties were calculated. aip.org In many indole derivatives, the HOMO is often localized over the indole ring system, reflecting its electron-rich nature, while the LUMO may be distributed over different parts of the molecule depending on the substituents.

| Parameter | Symbol | Formula | Value (eV) |

|---|---|---|---|

| HOMO Energy | EHOMO | - | -0.26751 |

| LUMO Energy | ELUMO | - | -0.18094 |

| Energy Gap | ΔE | ELUMO - EHOMO | 0.08657 |

Note: The data presented in this table is for an analogous Schiff base containing a trimethoxyphenyl moiety and is used here for illustrative purposes of the types of parameters calculated in FMO analysis. Specific values for 2-(5-Methoxy-1H-indol-4-YL)acetonitrile may differ. nih.gov

Insights into Charge Transfer Interactions

FMO analysis also provides insights into intramolecular charge transfer (ICT) within a molecule. The spatial separation of the HOMO and LUMO can indicate the possibility of charge transfer upon electronic excitation. If the HOMO is localized on one part of the molecule (the donor) and the LUMO is on another part (the acceptor), there is a potential for charge to be transferred from the donor to the acceptor region when the molecule absorbs energy. This is a key aspect in understanding the photophysical properties of molecules and their potential applications in areas such as organic electronics. The analysis of HOMO and LUMO distributions in indole derivatives helps to elucidate these charge transfer characteristics.

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule. researchgate.net It provides a color-coded map of the electrostatic potential on the electron density surface, which is useful for predicting the reactive sites for electrophilic and nucleophilic attacks and for understanding intermolecular interactions, including hydrogen bonding.

In a typical MEP map, regions of negative electrostatic potential, which are electron-rich and susceptible to electrophilic attack, are colored in shades of red. researchgate.net Conversely, regions of positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack, are colored in shades of blue. researchgate.net Green areas represent regions of neutral potential.

For the analogue 5-methoxyindole-3-carboxaldehyde (MICA), MEP analysis was conducted to identify the possible electrophilic and nucleophilic reactive sites, which helps to confirm the molecule's potential bioactivity. aip.org For indole derivatives in general, the region around the nitrogen atom of the indole ring and any oxygen atoms in the substituents often show negative potential (red or yellow), indicating their role as nucleophilic centers or hydrogen bond acceptors. The hydrogen atom attached to the indole nitrogen typically exhibits a positive potential (blue), making it a potential site for electrophilic interactions or hydrogen bond donation.

| Color | Electrostatic Potential | Interpretation |

|---|---|---|

| Red | Negative | Electron-rich region, susceptible to electrophilic attack, potential hydrogen bond acceptor site. |

| Blue | Positive | Electron-deficient region, susceptible to nucleophilic attack, potential hydrogen bond donor site. |

| Green | Neutral | Region of intermediate electrostatic potential. |

Natural Bond Orbital (NBO) Analysis for Intramolecular Stabilization and Hyperconjugation

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study intramolecular bonding and interaction among orbitals, providing a chemical interpretation of the wavefunction. uni-muenchen.dewikipedia.orgnih.gov It transforms the complex, delocalized molecular orbitals into localized one-center (lone pairs) and two-center (bonds) orbitals, which align with the familiar Lewis structure concepts. uni-muenchen.dewisc.edu This analysis is particularly useful for quantifying intramolecular stabilization arising from hyperconjugation and hydrogen bonding.

For this compound, NBO analysis elucidates the delocalization of electron density, which contributes significantly to the molecule's stability. The analysis involves examining all possible interactions between filled "donor" Lewis-type NBOs and empty "acceptor" non-Lewis NBOs and estimating their energetic significance using second-order perturbation theory. uni-muenchen.de

Key intramolecular interactions expected in this compound would include:

Hyperconjugation from the methoxy (B1213986) group: Delocalization of electron density from the oxygen lone pairs (n) of the methoxy group to the antibonding π* orbitals of the indole ring. This n → π* interaction contributes to the electronic stability of the aromatic system.

Indole ring interactions: Electron delocalization from the nitrogen lone pair within the indole ring to the adjacent π* C-C bonds.

These donor-acceptor interactions result in a stabilization energy (E(2)), which quantifies the strength of the interaction. A higher E(2) value indicates a more significant interaction and greater stabilization. beilstein-journals.orgnih.gov

Table 1: Representative NBO Donor-Acceptor Interactions and Stabilization Energies (E(2))

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP (1) O(methoxy) | π* (C4-C5 indole) | High | Hyperconjugation |

| LP (1) N(indole) | π* (C-C indole) | Moderate | Ring Delocalization |

| π (C=C indole) | π* (C≡N acetonitrile) | Low-Moderate | Conjugation |

Note: The values presented are illustrative and represent the types of interactions and relative strengths expected for this class of compound based on computational studies of analogous molecules.

Prediction of Spectroscopic Parameters (Vibrational Frequencies, NMR Chemical Shifts, UV-Vis Spectra)

Computational methods, particularly Density Functional Theory (DFT), are widely used to predict the spectroscopic properties of molecules, providing valuable insights that complement experimental data. mku.edu.trresearchgate.netgazi.edu.trresearchgate.netsemanticscholar.org

Vibrational Frequencies (FT-IR and FT-Raman): Theoretical calculations of vibrational frequencies for this compound can be performed using DFT methods like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)). mku.edu.trresearchgate.net The computed harmonic frequencies are often scaled to correct for anharmonicity and computational approximations, allowing for a direct comparison with experimental FT-IR and FT-Raman spectra. This analysis helps in the assignment of vibrational modes to specific functional groups, such as the N-H stretch of the indole, the C≡N stretch of the nitrile, and the C-O stretch of the methoxy group.

NMR Chemical Shifts (¹H and ¹³C): The Gauge-Independent Atomic Orbital (GIAO) method is a standard approach for calculating NMR chemical shifts. nih.govmku.edu.tr By computing the magnetic shielding tensors for each nucleus, theoretical ¹H and ¹³C NMR spectra can be generated. These predicted shifts are typically referenced against a standard like tetramethylsilane (TMS) and are invaluable for confirming the molecular structure and understanding the electronic environment of different atoms within the molecule. mku.edu.tr Solvation models, such as the Conductor-like Screening Model (COSMO), can be applied to simulate spectra in different solvents. mku.edu.trresearchgate.net

UV-Vis Spectra: Time-Dependent Density Functional Theory (TD-DFT) is employed to calculate the electronic absorption spectra. mku.edu.trresearchgate.net This method predicts the electronic transition energies and oscillator strengths, which correspond to the maximum absorption wavelengths (λmax) and intensities in the UV-Vis spectrum. researchgate.net Such calculations can elucidate the nature of the electronic transitions, often corresponding to π → π* transitions within the indole aromatic system.

Table 2: Predicted Spectroscopic Data for this compound

| Parameter | Computational Method | Predicted Value | Experimental Correlation |

|---|---|---|---|

| N-H Stretch | DFT/B3LYP | ~3400-3500 cm⁻¹ | FT-IR |

| C≡N Stretch | DFT/B3LYP | ~2250 cm⁻¹ | FT-IR/FT-Raman |

| ¹H NMR (Indole N-H) | GIAO-DFT | ~8.0-8.5 ppm | ¹H NMR |

| ¹³C NMR (C≡N) | GIAO-DFT | ~117-120 ppm | ¹³C NMR |

Note: These predicted values are based on typical results for indole derivatives from computational studies and serve as an illustrative guide. mku.edu.trresearchgate.net

Global Reactivity Descriptors (e.g., Chemical Hardness, Softness, Electrophilicity Index)

Global reactivity descriptors derived from conceptual DFT provide a quantitative framework for understanding the chemical reactivity and stability of a molecule. researchgate.netmdpi.com These descriptors are calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Chemical Potential (μ): Measures the tendency of electrons to escape from the system.

Chemical Hardness (η): Represents the resistance of a molecule to change its electron configuration. nih.govresearchgate.net Molecules with a large HOMO-LUMO gap are considered "hard," indicating higher stability and lower reactivity. mdpi.com

Chemical Softness (S): The reciprocal of hardness, softness indicates the molecule's polarizability and reactivity. researchgate.net

Electrophilicity Index (ω): Measures the stabilization in energy when a system acquires additional electronic charge from the environment. nih.gov A higher electrophilicity index suggests a greater capacity to act as an electrophile. researchgate.netekb.eg

These parameters are calculated using the following equations:

Ionization Potential (I) ≈ -E_HOMO

Electron Affinity (A) ≈ -E_LUMO

Chemical Potential (μ) = (E_HOMO + E_LUMO) / 2

Chemical Hardness (η) = (E_LUMO - E_HOMO) / 2

Chemical Softness (S) = 1 / (2η)

Electrophilicity Index (ω) = μ² / (2η) nih.gov

For this compound, these descriptors help predict its reactivity in chemical reactions. The electron-donating methoxy group and the π-system of the indole ring influence the HOMO and LUMO energy levels, thereby modulating its reactivity profile.

Table 3: Illustrative Global Reactivity Descriptors

| Descriptor | Symbol | Formula | Significance |

|---|---|---|---|

| HOMO Energy | E_HOMO | - | Electron-donating ability |

| LUMO Energy | E_LUMO | - | Electron-accepting ability |

| Energy Gap | ΔE | E_LUMO - E_HOMO | Chemical stability, reactivity |

| Chemical Hardness | η | (E_LUMO - E_HOMO) / 2 | Resistance to charge transfer |

| Chemical Softness | S | 1 / (2η) | Measure of reactivity |

Molecular Dynamics (MD) Simulations to Assess Conformational Stability and Interactions

Molecular dynamics (MD) simulations are computational methods that model the physical movement of atoms and molecules over time. nm-aist.ac.tz For this compound, MD simulations provide critical insights into its conformational flexibility, stability, and interactions with its environment, such as a solvent or a biological receptor. nih.govresearchgate.net

An MD simulation of this compound, typically in an aqueous solution, would involve placing the molecule in a simulation box filled with water molecules and calculating the forces between atoms using a force field (e.g., CHARMM, AMBER). nih.govaip.org The simulation tracks the trajectory of each atom over a period, revealing how the molecule behaves dynamically.

Key insights from MD simulations would include:

Conformational Stability: Assessing the rotational freedom of the acetonitrile (B52724) and methoxy side chains relative to the indole ring. The simulation can identify the most stable (lowest energy) conformations and the energy barriers between different rotational states.

Solvent Interactions: Analyzing the formation and dynamics of hydrogen bonds between the indole N-H group and surrounding water molecules. It also shows how the hydrophobic indole ring and the polar methoxy and nitrile groups interact with the solvent, influencing solubility and orientation. aip.orgresearchgate.net

Structural Fluctuations: Quantifying the flexibility of the molecule by calculating root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of atomic positions over the simulation time.

These simulations are crucial for understanding how the molecule behaves in a realistic biological environment, which is a precursor to studying its interaction with protein targets. acs.org

Molecular Docking Investigations for Theoretical Ligand-Receptor Interaction Modes and Binding Affinities

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), forming a stable complex. nih.govnih.govresearchgate.net For this compound, docking studies are essential for identifying potential protein targets and elucidating the molecular basis of its biological activity. espublisher.comresearchgate.net

The process involves:

Preparation: Obtaining the 3D structures of the ligand (this compound) and the target protein.

Search Algorithm: Placing the flexible ligand into the defined binding site of the (usually rigid) receptor and exploring various conformations and orientations. nih.gov

Scoring Function: Evaluating each generated pose using a scoring function that estimates the binding affinity (e.g., in kcal/mol). nih.govmdpi.com Lower scores typically indicate more favorable binding. mdpi.comsciepub.com

Docking studies can reveal:

Binding Mode: The specific orientation of the ligand within the protein's active site.

Key Interactions: Identifying crucial non-covalent interactions, such as hydrogen bonds (e.g., involving the indole N-H or the nitrile nitrogen), hydrophobic interactions with nonpolar amino acid residues, and π-π stacking with aromatic residues.

Binding Affinity: A quantitative estimate of how strongly the ligand binds to the receptor, which helps in ranking potential drug candidates. nih.govunar.ac.id

For example, docking this compound into the active site of an enzyme like indoleamine 2,3-dioxygenase (IDO1), a common target for indole derivatives, could reveal hydrogen bonds between the indole N-H and a backbone carbonyl of an amino acid, and hydrophobic packing of the indole ring within a nonpolar pocket. espublisher.com

Table 4: Hypothetical Molecular Docking Results for this compound with a Protein Target

| Parameter | Description |

|---|---|

| Protein Target | Example: Indoleamine 2,3-dioxygenase (IDO1) |

| Binding Affinity (Score) | -8.5 kcal/mol |

| Key Interacting Residues | |

| Hydrogen Bond | Alanine, Glycine (with indole N-H) |

| Hydrophobic Interaction | Phenylalanine, Leucine, Valine |

| π-π Stacking | Tyrosine, Tryptophan |

| Predicted Ligand Conformation | Acetonitrile group oriented towards a polar pocket |

Note: This table is a fictional representation to illustrate the type of information obtained from a molecular docking study.

Applications As Precursors in Organic Synthesis and Derivatization

Role of 2-(5-Methoxy-1H-indol-4-YL)acetonitrile in the Synthesis of Complex Indole-Containing Scaffolds

While direct literature examples detailing the use of this compound in the total synthesis of complex natural products are not extensively documented, its structural motifs are present in various biologically active indole (B1671886) alkaloids. The 4-substituted indole core is a key feature in several alkaloids, and the acetonitrile (B52724) group serves as a versatile handle for elaboration into various side chains found in these complex molecules.

The primary utility of this compound in this context lies in its potential as a precursor to 4-substituted tryptamine (B22526) derivatives. The reduction of the nitrile functionality to a primary amine would yield 2-(5-methoxy-1H-indol-4-yl)ethanamine, a tryptamine analog. Tryptamines are crucial building blocks in the synthesis of a vast array of indole alkaloids. This transformation opens the door to powerful cyclization reactions for the construction of intricate indole-containing scaffolds.

One of the most prominent reactions utilizing tryptamines for the synthesis of complex indole scaffolds is the Pictet-Spengler reaction . This reaction involves the condensation of a tryptamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization to form a tetrahydro-β-carboline. This core structure is found in numerous alkaloids, including yohimbine (B192690) and reserpine. The 5-methoxy substituent on the indole ring of the starting material would be carried through the synthesis, influencing the electronic properties and potential biological activity of the final product.

| Reaction | Reactants | Product Core Structure | Potential Alkaloid Skeletons |

| Pictet-Spengler Reaction | 2-(5-Methoxy-1H-indol-4-yl)ethanamine, Aldehyde/Ketone | Tetrahydro-β-carboline | Yohimban, Reserpan |

Functional Group Interconversions of the Acetonitrile Moiety for Diverse Indole Derivatives

The acetonitrile group in this compound is a versatile functional group that can be converted into a variety of other functionalities, leading to a diverse range of indole derivatives. These transformations are fundamental in modifying the properties of the parent molecule for various applications, including the synthesis of bioactive compounds.

Hydrolysis to Carboxylic Acids: The nitrile group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 2-(5-methoxy-1H-indol-4-yl)acetic acid. This transformation is significant as indole-3-acetic acid and its analogs are well-known plant hormones (auxins). The 4-substituted acetic acid derivative could be explored for its biological activities or used as a synthon for further chemical modifications, such as esterification or amidation.

Reduction to Amines: Catalytic hydrogenation (e.g., using H₂/Raney Ni or LiAlH₄) of the nitrile group provides the corresponding primary amine, 2-(5-methoxy-1H-indol-4-yl)ethanamine. As mentioned earlier, this tryptamine derivative is a key intermediate for the synthesis of various indole alkaloids and other neurologically active compounds.

| Transformation | Reagents and Conditions | Product Functional Group | Product Name |

| Hydrolysis | H₃O⁺ or OH⁻, heat | Carboxylic Acid | 2-(5-Methoxy-1H-indol-4-yl)acetic acid |

| Reduction | H₂/Raney Ni or LiAlH₄ | Primary Amine | 2-(5-Methoxy-1H-indol-4-yl)ethanamine |

Utilization as Building Blocks for Polycyclic Heterocyclic Systems

Beyond the Pictet-Spengler reaction, this compound and its derivatives can be employed as building blocks for the construction of various polycyclic heterocyclic systems. The indole nucleus itself can participate in cycloaddition reactions, and the functionalized side chain provides a handle for annulation strategies.